4-Pentylbenzamide
Overview
Description
4-Pentylbenzamide is an organic compound with the molecular formula C12H17NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a pentyl group attached to the benzene ring, which is further connected to an amide group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-pentylbenzoic acid with ammonium hydroxide in tetrahydrofuran at room temperature. The reaction mixture is stirred for 2 hours, then diluted with saturated aqueous sodium chloride and extracted with ethyl acetate. The organic extract is dried over sodium sulfate and evaporated to obtain the crude amide .
Industrial Production Methods: In industrial settings, this compound can be produced by the direct condensation of 4-pentylbenzoic acid and ammonia under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-Pentylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential bioactivity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-pentylbenzamide involves its interaction with specific molecular targets. It can inhibit the formation of biofilms in bacteria by interfering with the signaling pathways essential for biofilm development. This makes it a potential candidate for antimicrobial applications .
Comparison with Similar Compounds
- N-[4-(2-amino-1H-imidazol-5-yl)phenyl]-4-pentylbenzamide
- N-(4-fluoro-3-nitrophenyl)-4-pentylbenzamide
- N-(2-Amino-1-(3-(4-methoxyphenyl)propyl)-1H-benzo[d]imidazole-5-yl)-4-pentylbenzamide
Comparison: 4-Pentylbenzamide is unique due to its specific pentyl group, which imparts distinct physical and chemical properties compared to other benzamides. Its ability to inhibit biofilm formation is a notable feature that sets it apart from similar compounds .
Properties
IUPAC Name |
4-pentylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKZMNCFRIQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402518 | |
Record name | 4-pentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138913-07-2 | |
Record name | 4-pentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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